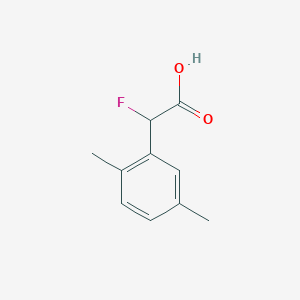

2-(2,5-Dimethylphenyl)-2-fluoroacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

2-(2,5-dimethylphenyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C10H11FO2/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9H,1-2H3,(H,12,13) |

InChI Key |

NHGZJTNGAXIFGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,5 Dimethylphenyl 2 Fluoroacetic Acid

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis offers powerful tools for the construction of carbon-carbon bonds, providing pathways to complex molecules from readily available starting materials. Both copper and palladium-catalyzed methods represent viable, albeit conceptually distinct, approaches to the synthesis of 2-(2,5-dimethylphenyl)-2-fluoroacetic acid.

Copper-Mediated Reactions

Copper-catalyzed cross-coupling reactions have emerged as a practical alternative to palladium-based methods, often offering complementary reactivity and milder reaction conditions. The synthesis of α-aryl-α-fluoroacetic acids can be envisioned through the coupling of an arylboronic acid with a suitable α-fluoroacetate derivative.

A plausible synthetic route towards this compound involves the copper-mediated arylation of an α-fluoro-α-haloacetate, such as ethyl 2-bromo-2-fluoroacetate, with 2,5-dimethylphenylboronic acid. While direct literature precedent for this specific transformation is limited, the strategy is analogous to established copper-catalyzed arylations of related activated methylene (B1212753) compounds. The general reaction scheme would involve the formation of a carbon-carbon bond between the aryl ring and the α-carbon of the fluoroacetate (B1212596). Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

This approach is predicated on the successful copper-catalyzed cross-coupling of aryl boronic acids with bromo-difluoro-acetamides, a reaction that provides a conceptual framework for the monofluorinated analogue. The key step is the formation of the aryl-carbon bond at the fluorinated carbon center.

For a hypothetical copper-mediated coupling between 2,5-dimethylphenylboronic acid and an ethyl α-fluoro-α-haloacetate, the optimization of several parameters would be crucial for achieving a successful reaction. The choice of the copper source, ligand, base, and solvent all play a significant role in the efficiency of the coupling.

Based on related copper-catalyzed arylations, a typical catalyst system might involve a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand. The ligand is essential for stabilizing the copper catalyst and facilitating the cross-coupling process. The reaction is generally performed in an inert solvent under anhydrous conditions to prevent the decomposition of the reagents and catalyst.

Table 1: Hypothetical Reaction Conditions for Copper-Mediated Synthesis

| Parameter | Condition | Role |

| Aryl Source | 2,5-Dimethylphenylboronic acid | Provides the 2,5-dimethylphenyl group. |

| Fluoroacetate | Ethyl 2-bromo-2-fluoroacetate | Provides the fluoroacetic acid backbone. |

| Copper Source | Copper(I) Iodide (CuI) | The catalyst for the cross-coupling reaction. |

| Base | Potassium carbonate (K₂CO₃) | Activates the boronic acid and neutralizes acidic byproducts. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent to dissolve reactants and facilitate the reaction. |

| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. |

Palladium-Catalyzed Carbonylation and Hydrolysis in Related Systems

Palladium catalysis is a cornerstone of modern organic synthesis, and carbonylation reactions, in particular, provide a direct method for introducing a carbonyl group into a molecule. While a direct palladium-catalyzed fluoroacetylation of an aryl precursor is not commonly reported, a multi-step approach involving palladium-catalyzed carbonylation can be conceptualized for the synthesis of this compound.

This hypothetical pathway would begin with a palladium-catalyzed carbonylation of a suitable 2,5-dimethylphenyl precursor, such as 2-bromo-1,4-dimethylbenzene, in the presence of carbon monoxide and an alcohol to form the corresponding ester. This would be followed by α-fluorination of the ester and subsequent hydrolysis to yield the target acid. This approach leverages the well-established utility of palladium in forming aryl-carbonyl bonds.

Directed Fluorination Strategies

Direct C-H fluorination has gained prominence as an atom-economical and efficient method for introducing fluorine into organic molecules. This approach avoids the pre-functionalization of the substrate, thereby shortening the synthetic sequence.

Boron-Catalyzed α-C-H Fluorination of Aryl Acetic Acid Derivatives

A highly effective and direct method for the synthesis of this compound is the boron-catalyzed α-C-H fluorination of the parent compound, 2-(2,5-dimethylphenyl)acetic acid. nih.gov This methodology utilizes a boron-based catalyst to activate the C-H bond at the α-position to the carboxylic acid, enabling its reaction with an electrophilic fluorine source. nih.gov

The reaction typically employs a Lewis acidic boron catalyst, which coordinates to the carbonyl oxygen of the aryl acetic acid. This coordination enhances the acidity of the α-proton, facilitating its removal and the subsequent attack by an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). nih.gov This process allows for the direct conversion of the aryl acetic acid to its α-fluorinated counterpart in a single step with high yields. nih.gov

The reaction exhibits good functional group tolerance and can be performed on a gram scale, making it a practical approach for the synthesis of α-fluoro aryl acetic acids. nih.gov

Table 2: General Conditions for Boron-Catalyzed α-C-H Fluorination of Aryl Acetic Acids

| Parameter | Reagent/Condition | Purpose |

| Substrate | 2-(2,5-Dimethylphenyl)acetic acid | The starting material to be fluorinated. |

| Catalyst | Boron Trichloride (BCl₃) or Boron Tribromide (BBr₃) | Lewis acid catalyst to activate the α-C-H bond. |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) | Provides the electrophilic fluorine atom. |

| Solvent | Dichloromethane (CH₂Cl₂) or similar inert solvent | Provides a medium for the reaction. |

| Temperature | Room Temperature to 40 °C | Mild reaction conditions. |

This directed fluorination strategy represents a significant advancement in the synthesis of α-fluoro carboxylic acids, offering a more direct and efficient route compared to traditional multi-step methods. nih.gov

Multi-Step Synthetic Sequences

Multi-step syntheses provide a controlled and often high-yielding approach to complex molecules like this compound. These sequences typically involve the formation of a precursor that is subsequently fluorinated and then hydrolyzed to the final acid.

Preparation of α-(Hetero)aryl-α-fluoroacetates with Subsequent Hydrolysis

A common and effective multi-step strategy for the synthesis of α-aryl-α-fluoroacetic acids involves the initial preparation of the corresponding α-fluoro ester, followed by hydrolysis. This approach allows for the purification of the intermediate ester, which can lead to a higher purity of the final product.

A plausible synthetic route to this compound begins with the readily available precursor, 2,5-dimethylphenylacetic acid. This starting material can be converted to its corresponding ester, for example, the ethyl ester, through standard esterification methods, such as Fischer esterification using ethanol (B145695) and a catalytic amount of strong acid.

The key step in this sequence is the introduction of the fluorine atom at the α-position of the ester. This can be achieved through electrophilic fluorination. The enolate of the ester is generated using a suitable base, such as lithium diisopropylamide (LDA), and then quenched with an electrophilic fluorine source, for instance, N-fluorobenzenesulfonimide (NFSI).

The resulting ethyl 2-(2,5-dimethylphenyl)-2-fluoroacetate can then be hydrolyzed to the desired this compound. This hydrolysis can be carried out under either acidic or basic conditions. For example, treatment with an aqueous solution of a strong acid like hydrochloric acid or a base such as sodium hydroxide, followed by acidic workup, will yield the final carboxylic acid.

A general representation of this synthetic sequence is outlined in the table below:

| Step | Reactant | Reagents | Product |

| 1 | 2,5-Dimethylphenylacetic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 2-(2,5-dimethylphenyl)acetate |

| 2 | Ethyl 2-(2,5-dimethylphenyl)acetate | 1. LDA2. NFSI | Ethyl 2-(2,5-dimethylphenyl)-2-fluoroacetate |

| 3 | Ethyl 2-(2,5-dimethylphenyl)-2-fluoroacetate | 1. NaOH (aq)2. HCl (aq) | This compound |

One-Pot Procedures in Organofluorine Synthesis

A hypothetical one-pot synthesis could involve the in situ generation of the enolate of an ester of 2,5-dimethylphenylacetic acid, followed by immediate fluorination and subsequent hydrolysis in a single pot. For instance, the ester could be treated with a base to form the enolate, followed by the addition of an electrophilic fluorinating agent. After the fluorination is complete, the reaction mixture could be directly subjected to hydrolysis conditions, for example, by adding a strong acid or base, to yield the final product.

The success of such a one-pot procedure would depend on the compatibility of the reagents and reaction conditions for each step. Careful optimization of the base, fluorinating agent, solvent, and hydrolysis conditions would be necessary to achieve a high yield and purity of this compound.

Stereochemical Considerations in Synthesis

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many applications, particularly in the pharmaceutical industry, it is crucial to synthesize a single enantiomer. Therefore, stereochemical control is a critical aspect of the synthesis of this compound.

Approaches to Chiral Fluoroacetic Acid Derivatives

Several strategies have been developed for the asymmetric synthesis of α-fluoro-α-aryl acetic acid derivatives. These methods can be broadly categorized into two main approaches: the use of chiral catalysts and the employment of chiral auxiliaries.

Catalytic Asymmetric Fluorination:

A promising approach for the enantioselective synthesis of this compound derivatives involves the use of a chiral catalyst to control the stereochemical outcome of the fluorination step. For example, the asymmetric fluorination of α-aryl acetic acid derivatives has been successfully achieved using a catalytic system composed of a nickel(II) chloride-BINAP complex. nih.gov In this method, the enolate of an ester of 2,5-dimethylphenylacetic acid would be treated with an electrophilic fluorinating agent in the presence of a chiral nickel catalyst. The chiral environment provided by the catalyst would favor the formation of one enantiomer of the fluorinated ester over the other. Subsequent hydrolysis of the enantiomerically enriched ester would then yield the desired enantiomer of this compound.

The general scheme for this approach is as follows:

| Reactant | Reagents | Product |

| Ethyl 2-(2,5-dimethylphenyl)acetate | 1. Base2. NFSI3. Chiral NiCl₂-BINAP catalyst | Enantiomerically enriched Ethyl 2-(2,5-dimethylphenyl)-2-fluoroacetate |

Chiral Auxiliaries:

Another well-established method for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgnih.govresearchgate.net In this approach, the achiral starting material, 2,5-dimethylphenylacetic acid, is first attached to a chiral molecule, the chiral auxiliary, to form a diastereomeric intermediate. The presence of the chiral auxiliary then directs the stereochemistry of the subsequent fluorination reaction, leading to the preferential formation of one diastereomer of the fluorinated product. Finally, the chiral auxiliary is cleaved from the product to yield the enantiomerically enriched this compound, and the auxiliary can often be recovered and reused. wikipedia.org

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. scielo.org.mx For instance, 2,5-dimethylphenylacetic acid could be converted to its acid chloride and then reacted with a chiral oxazolidinone to form an N-acyloxazolidinone. cymitquimica.comgoogle.com Deprotonation of this intermediate followed by electrophilic fluorination would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Subsequent removal of the auxiliary would provide the desired enantiomer of this compound.

The choice of approach, whether catalytic asymmetric fluorination or the use of a chiral auxiliary, would depend on factors such as the desired enantiomeric excess, the scalability of the reaction, and the cost and availability of the chiral catalyst or auxiliary.

Influence of Fluorine Substitution on Reaction Pathways

The substitution of a hydrogen atom with fluorine on the carbon adjacent to a carboxylic acid group significantly modifies the molecule's electronic properties and, consequently, its reactivity.

Effects on Carboxylic Acid Reactivity

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. libretexts.org This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. libretexts.org The closer the fluorine atom is to the carboxylic acid group, the more pronounced this acidifying effect becomes. chegg.com This increased acidity influences the rates and equilibria of reactions involving the carboxyl group, such as esterification and amide formation.

The electron-withdrawing nature of fluorine also affects the stability of intermediates in various reactions. For instance, in reactions proceeding through a carbocation intermediate, the fluorine atom can destabilize a positive charge on the adjacent carbon. acs.org Conversely, it can stabilize anionic intermediates. These electronic effects play a crucial role in directing the course of chemical transformations.

Impact on Fluorodecarboxylation Processes

Fluorodecarboxylation is a process where a carboxyl group is replaced by a fluorine atom. researchgate.netcdnsciencepub.com The presence of an α-fluoro substituent in the starting material, such as in this compound, can influence the course of these reactions. While the direct fluorodecarboxylation of this specific compound is not extensively detailed in the provided search results, general principles of fluorodecarboxylation offer insights.

These reactions often proceed through radical or carbocationic intermediates. researchgate.netcdnsciencepub.com For instance, the reaction of alkanoic acids with xenon difluoride can lead to fluorodecarboxylation. researchgate.netcdnsciencepub.com The mechanism depends on the structure of the acid; primary and secondary acids tend to react via nucleophilic displacement, while tertiary and benzylic acids often form free radicals that can be oxidized to carbocations. researchgate.netcdnsciencepub.com Silver-catalyzed decarboxylative fluorination using reagents like SELECTFLUOR® is another prominent method that proceeds through a radical mechanism. acs.org The stability of the radical or carbocation intermediate is a key factor in the efficiency of these reactions.

Reaction Mechanisms Involving the Fluoroacetate Moiety

The fluoroacetate group can participate in a variety of chemical transformations, with its reactivity being a subject of detailed mechanistic studies.

Studies on Nucleophilic Fluorination in Organic Synthesis

Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion into a molecule. While the fluoroacetate moiety itself is not typically a fluorinating agent, understanding the principles of nucleophilic fluorination is crucial for the synthesis of α-fluoro carboxylic acids and their derivatives. ucla.edu Common nucleophilic fluorinating agents include alkali metal fluorides (KF, CsF) and tetraalkylammonium fluorides. acsgcipr.org The synthesis of α-fluoro carboxylic acids can be challenging due to competing elimination and rearrangement reactions. nih.gov

Recent advancements have focused on developing milder and more selective methods for nucleophilic fluorination. ucla.edu These include the use of novel reagents and catalytic systems to overcome the inherent challenges associated with the low solubility and high basicity of fluoride sources. ucla.edu

Electrophilic Aromatic Substitution Dynamics of Substituted Phenyl Rings

The 2,5-dimethylphenyl group in this compound is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring play a critical role in determining the position of substitution. The two methyl groups are ortho, para-directing and activating, while the -CH(F)COOH group is generally deactivating and meta-directing due to the electron-withdrawing nature of the fluorine and carboxylic acid functionalities.

Derivatization Strategies

Derivatization of carboxylic acids is often performed to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to improve their detection in liquid chromatography. researchgate.netnih.gov Common derivatization strategies for carboxylic acids like this compound include esterification.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Other methods involve the use of reagents like N,N-dimethylformamide dimethyl acetal (B89532), which can convert carboxylic acids into their corresponding esters or other derivatives suitable for analysis. researchgate.net For enhanced detection in LC-MS, derivatizing agents that introduce a readily ionizable group can be employed. nih.gov

Below is a table summarizing some common derivatization reagents and their applications for carboxylic acids:

| Derivatization Reagent | Resulting Derivative | Analytical Application |

| Alcohol (e.g., Methanol, Ethanol) with Acid Catalyst | Methyl or Ethyl Ester | GC-MS |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | N,N,N′,N′-tetramethyl diamines | GC-MS |

| 2-Picolylamine (PA) with coupling agents | PA-amide derivative | LC-ESI-MS/MS |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ester | GC-MS |

| Benzyl bromide | Benzyl ester | GC-MS |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For fluorinated systems like 2-(2,5-Dimethylphenyl)-2-fluoroacetic acid, these methods offer a powerful tool to understand the influence of fluorine on the molecule's properties.

Electronic Structure Theory for Fluorinated Systems

The introduction of a fluorine atom can significantly alter the electronic properties of a molecule. Theoretical studies on compounds like phenoxyacetic acid and its pentafluorinated derivative have demonstrated that both Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are effective in predicting the molecular geometries of such systems. researchgate.net For these types of molecules, the non-planar conformations are often predicted to be the most stable. researchgate.net

The vibrational frequencies of these molecules can be computed using methods like B3LYP, and the assignments of these frequencies can be validated by comparing them with experimental infrared and Raman data. researchgate.net The presence of fluorine is expected to influence the vibrational modes, particularly those involving the C-F bond and adjacent atoms.

Table 1: Comparison of Theoretical and Experimental Data for Analogous Compounds

| Compound | Method | Calculated Parameter | Value | Experimental Value | Reference |

| Phenoxyacetic acid | DFT/B3LYP | C-O-C bond angle | 118.5° | 117.9° | orientjchem.org |

| p-Chlorophenoxyacetic acid | MP2/6-311++g(d,p) | C-Cl bond length | 1.745 Å | 1.742 Å | orientjchem.org |

This interactive table allows for the comparison of calculated and experimental values for geometric parameters of molecules similar to this compound.

Analysis of Reaction Intermediates and Transition States

Understanding the mechanism of fluorination is crucial for the synthesis of compounds like this compound. Studies on the fluorination of phenylacetic acid derivatives have shown that the reaction can proceed through different pathways depending on the reaction conditions. For instance, the use of Selectfluor® in the presence of a base can lead to the formation of α-fluoro-α-arylcarboxylic acids. nih.gov

Computational studies can be employed to model the reaction pathways, identifying the structures of intermediates and transition states. This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism. For example, in the fluorination of phenylacetic acid derivatives, a charge-transfer complex can be a key intermediate. nih.govresearchgate.net The nature of the solvent has been shown to play a critical role in determining the reaction outcome, with different solvents favoring different reaction pathways. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a means to explore the conformational landscape and dynamic behavior of molecules. These techniques are particularly useful for understanding the structure-property relationships in flexible molecules like fluoroaryl acetic acid derivatives.

Conformational Analysis of Fluoroaryl Acetic Acid Derivatives

The conformational preferences of aryl acetic acid derivatives are influenced by the substituents on both the phenyl ring and the acetic acid moiety. For phenoxyacetic acid derivatives, the side chain can adopt different conformations, described as synclinal or antiperiplanar. researchgate.net The relative stability of these conformers is determined by a balance of steric and electronic effects.

Computational studies on acetic acid have shown that the conformational equilibrium of the carboxyl group is sensitive to the environment. nih.gov In the gas phase, the syn conformation is generally favored, while in an aqueous solution, the anti conformation can become more stable due to better solvation. nih.gov For this compound, the presence of the fluorine atom and the two methyl groups on the phenyl ring will introduce additional steric and electronic factors that will influence the preferred conformation of the molecule.

Table 2: Conformational Data for Acetic Acid from Quantum Mechanics and Molecular Dynamics Simulations

| Phase | Method | Favored Conformer | Free Energy Difference (kcal/mol) | Reference |

| Gas Phase | MD (GAFF) | syn | 6.2 ± 0.2 | nih.gov |

| Aqueous Phase | MD (GAFF) | anti | -0.7 ± 0.1 | nih.gov |

This interactive table presents the favored conformer and the free energy difference between the syn and anti conformations of acetic acid in the gas and aqueous phases, providing a model for the conformational behavior of the carboxylic acid group in this compound.

Applications in Advanced Chemical Research Excluding Clinical Human Trials

Utilization as a Building Block in Synthetic Chemistry

As a functionalized carboxylic acid, 2-(2,5-Dimethylphenyl)-2-fluoroacetic acid can serve as a versatile starting material or intermediate in the synthesis of more complex molecules.

Preparation of Novel Fluorinated Organic Scaffolds

The synthesis of novel fluorinated organic scaffolds is a cornerstone of modern medicinal chemistry and materials science. While specific examples detailing the use of this compound for this purpose are scarce in the literature, its structure suggests potential pathways for creating diverse molecular frameworks. For instance, the carboxylic acid group can be converted into a variety of other functional groups, such as amides, esters, or ketones, which can then undergo further reactions to build larger, more complex structures. The presence of the fluorine atom at the α-position to the carboxylic acid can influence the reactivity of the molecule and the properties of the resulting scaffolds.

Synthesis of Bioactive Molecule Analogs for Research Purposes

The 2,5-dimethylphenyl moiety is a structural feature found in some bioactive compounds. Research has been conducted on derivatives of N-2,5-dimethylphenylthioureido acid as potential antimicrobial agents. nih.gov By incorporating a fluorine atom, as in this compound, medicinal chemists can create fluorinated analogs of known bioactive molecules. This strategy is often employed to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets for research purposes. The fluorine atom can block sites of metabolism, leading to a longer half-life, or alter the electronic properties of the molecule, potentially enhancing its interaction with a target protein.

Contributions to Organofluorine Chemistry Research

The study of organofluorine compounds is a vibrant area of chemical research, driven by the unique properties that fluorine imparts to organic molecules.

Understanding Fluorine's Role in Modifying Molecular Properties for Research

The single fluorine atom in this compound can have a profound impact on its physicochemical properties compared to its non-fluorinated counterpart, 2,5-dimethylphenylacetic acid. Key properties that are typically influenced by fluorination include:

Acidity: The high electronegativity of fluorine can increase the acidity of the carboxylic acid group.

Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, which is a critical parameter in drug design and other applications.

Conformational Preferences: The stereoelectronic effects of the fluorine atom can influence the preferred conformation of the molecule, which can in turn affect its biological activity.

By studying compounds like this compound and its derivatives, researchers can gain a deeper understanding of these fundamental effects.

Development of New Fluorinated Reagents and Methodologies

While there is no direct evidence of this compound being used to develop new fluorinating reagents, the broader field of organofluorine chemistry is continually seeking new and efficient ways to introduce fluorine into molecules. Carboxylic acids can sometimes serve as precursors to other functional groups that might be incorporated into novel reagent designs. Research in this area is ongoing and aims to provide chemists with a more extensive toolkit for the synthesis of complex fluorinated molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.